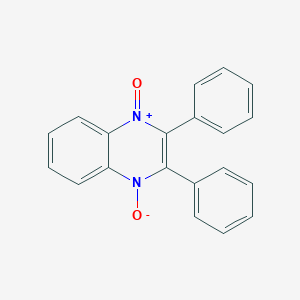
2,3-Diphenylquinoxaline 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylquinoxaline 1,4-dioxide is an organic compound with the molecular formula C20H14N2O2. It belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological and industrial applications. This compound is characterized by the presence of two phenyl groups attached to the quinoxaline ring, along with two oxygen atoms at the 1 and 4 positions, forming a dioxide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylquinoxaline 1,4-dioxide typically involves the condensation of benzil with o-phenylenediamine in the presence of an oxidizing agent. One common method is as follows :
Reactants: Benzil and o-phenylenediamine.
Solvent: Rectified spirit.
Conditions: The mixture is warmed in a water bath for 30 minutes, followed by the addition of water until slight cloudiness persists. The solution is then allowed to cool.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the dioxide to the corresponding quinoxaline.
Substitution: Halogenation reactions can introduce halogen atoms into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxaline.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
2,3-Diphenylquinoxaline 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2,3-Diphenylquinoxaline 1,4-dioxide involves its interaction with cellular components, leading to various biological effects. The compound can cause DNA damage, which is a key factor in its antimicrobial and anticancer activities. It also generates reactive oxygen species (ROS), leading to oxidative stress in cells .
Comparison with Similar Compounds
2,3-Diphenylquinoxaline 1,4-dioxide can be compared with other quinoxaline derivatives such as:
Quinoxaline: Lacks the phenyl groups and dioxide structure, resulting in different chemical and biological properties.
2,3-Diphenylquinoxaline: Similar structure but without the dioxide groups, leading to different reactivity and applications.
Quinoxaline N-oxides: Similar in terms of the N-oxide functionality but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
5227-56-5 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-oxido-2,3-diphenylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C20H14N2O2/c23-21-17-13-7-8-14-18(17)22(24)20(16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14H |
InChI Key |
NPTPZLXFFOWFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([N+](=O)C3=CC=CC=C3N2[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


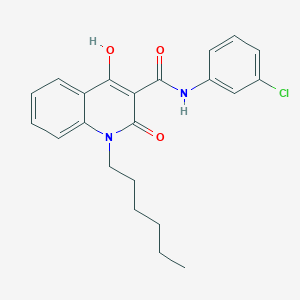
![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)

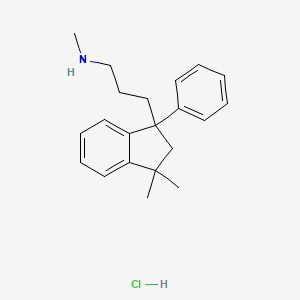

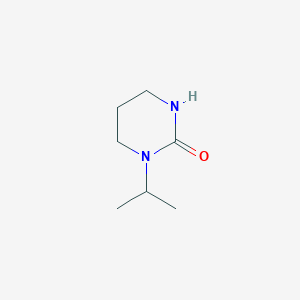
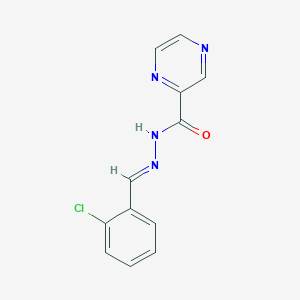
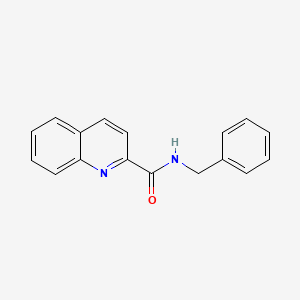
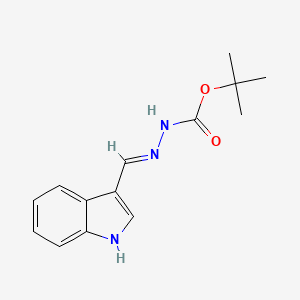

![1,4-Dioxaspiro[4.7]dodecane](/img/structure/B11998582.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998584.png)
![2-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11998587.png)
![2-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B11998588.png)
